

# genetic variants of MS31 and disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Genetic Variants of MRPS31 and Their Implications in Disease

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Mitochondrial ribosomal protein S31 (MRPS31), also known as **MS31**, is a nuclear-encoded protein essential for the assembly and function of the small subunit of the mitochondrial ribosome (mitoribosome). Mitoribosomes are responsible for synthesizing 13 essential protein components of the oxidative phosphorylation (OXPHOS) system. Consequently, genetic variants in MRPS31 that impair mitoribosome function can lead to mitochondrial dysfunction, a hallmark of a growing number of human diseases. This guide provides a comprehensive overview of the current understanding of MRPS31, its role in mitochondrial translation, and the potential association of its genetic variants with disease, supported by experimental methodologies and pathway visualizations.

## Introduction to MRPS31

The MRPS31 gene encodes a 28S subunit protein of the mitoribosome. Mammalian mitoribosomes are distinct from their cytosolic counterparts and are dedicated to translating messenger RNAs (mRNAs) encoded by the mitochondrial DNA (mtDNA). These mtDNA-encoded proteins are critical for cellular respiration and energy production. Therefore, the proper functioning of MRPS31 is vital for maintaining cellular bioenergetics.<sup>[1]</sup>

## MRPS31 and Disease: Current Evidence

While large-scale genome-wide association studies (GWAS) have yet to definitively link common variants in MRPS31 to specific complex diseases in humans, emerging evidence from model organisms and functional studies suggests a potential role in pathologies associated with mitochondrial dysfunction.

A study in *Caenorhabditis elegans* identified a hypomorphic missense mutation in the *mrps-31* gene, the homolog of human MRPS31.<sup>[2][3]</sup> This mutation resulted in the activation of the mitochondrial unfolded protein response (UPR<sup>mt</sup>), a stress response pathway indicative of mitochondrial dysfunction.<sup>[2][3]</sup> Animals carrying this mutation also exhibited developmental delays.<sup>[2][3]</sup> Although this research was conducted in a model organism, it provides a strong foundation for investigating the role of MRPS31 variants in human diseases where mitochondrial impairment is a contributing factor.

Defects in mitoribosome function, in general, are known to cause a range of multisystemic disorders due to impaired mitochondrial bioenergetics.<sup>[2]</sup>

## Quantitative Data Summary

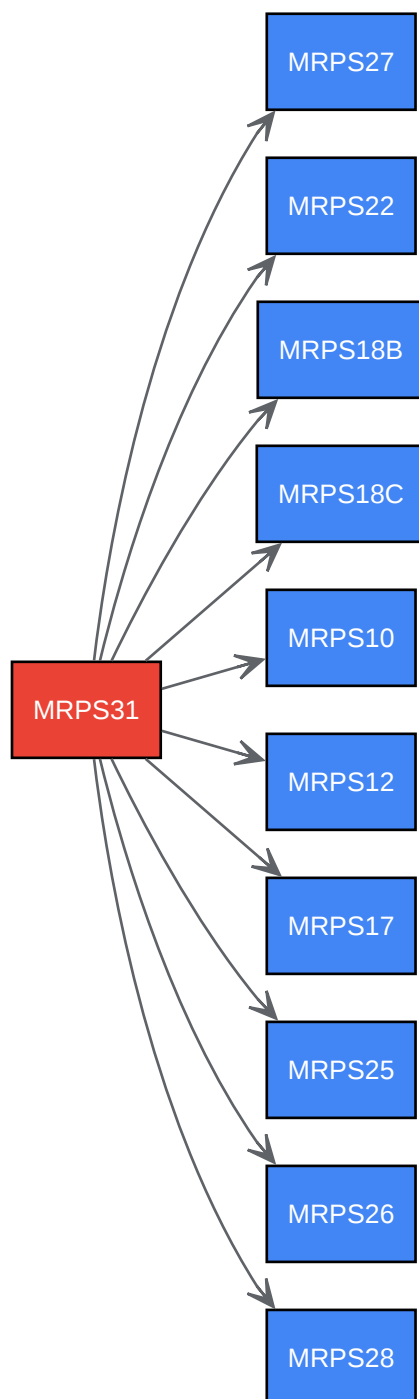
Currently, there is a paucity of quantitative data from human genetic studies specifically implicating MRPS31 variants in disease. The table below is structured to accommodate future findings from such studies.

Genetic Variant (dbSNP ID)	Disease/Phenotype	Population	Odds Ratio (OR) / Beta	p-value	Reference
Data Not Available					
Data Not Available					

## MRPS31 Signaling and Protein Interactions

MRPS31 functions within the intricate network of mitochondrial protein synthesis. Its primary role is as a structural constituent of the small mitochondrial ribosomal subunit.<sup>[1][4][5][6]</sup> The STRING database provides a network of known and predicted protein-protein interactions for MRPS31, highlighting its close relationship with other mitochondrial ribosomal proteins.

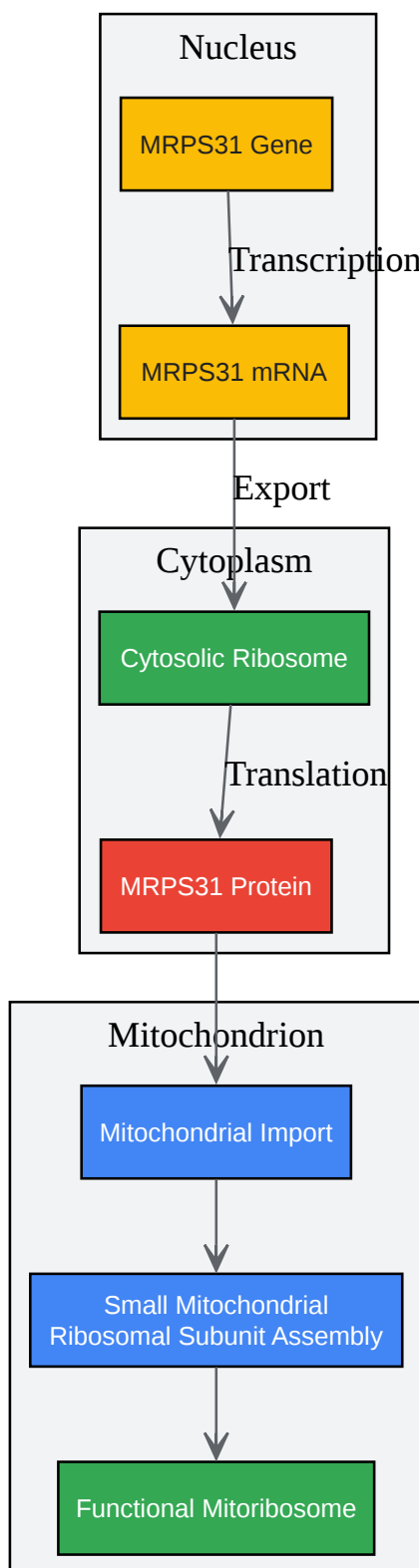
Below is a DOT script representation of the MRPS31 protein-protein interaction network.



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Caption: MRPS31 protein-protein interaction network.

The central role of MRPS31 in the assembly of the small mitochondrial ribosomal subunit is depicted in the following logical workflow.



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Caption: Workflow of MRPS31 from gene to function.

# Experimental Protocols

## Genotyping of MRPS31 Variants

A synthesized protocol for identifying genetic variants in MRPS31 from patient samples is outlined below.

**Objective:** To identify single nucleotide polymorphisms (SNPs) or other variations in the MRPS31 gene.

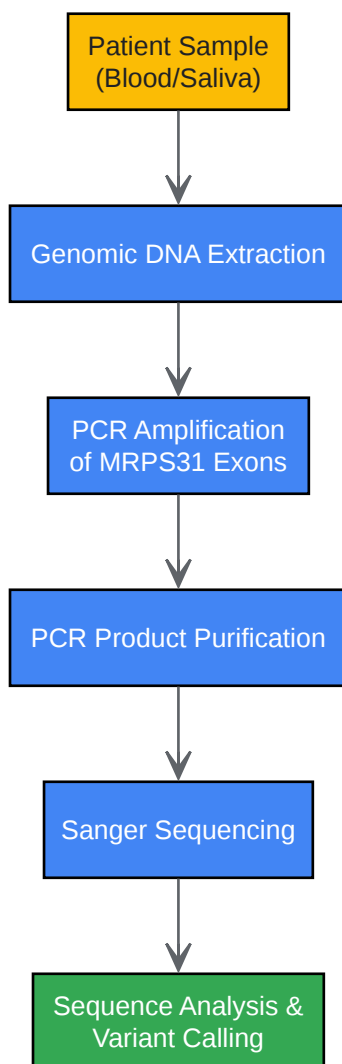
**Materials:**

- Genomic DNA extracted from whole blood or saliva.
- PCR primers flanking the exons and intron-exon boundaries of MRPS31.
- High-fidelity DNA polymerase and dNTPs.
- Agarose gel electrophoresis reagents.
- Sanger sequencing reagents and access to a capillary sequencer.

**Methodology:**

- **Primer Design:** Design PCR primers to amplify all coding exons and flanking intronic regions of the MRPS31 gene.
- **PCR Amplification:** Perform PCR using patient genomic DNA as a template to amplify the targeted regions.
- **PCR Product Purification:** Purify the PCR products to remove unincorporated primers and dNTPs.
- **Sanger Sequencing:** Sequence the purified PCR products using the designed primers.
- **Sequence Analysis:** Align the obtained sequences to the human reference genome to identify any variations.

The following diagram illustrates the experimental workflow for MRPS31 variant identification.



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Caption: Experimental workflow for MRPS31 genotyping.

## Functional Analysis of MRPS31 Variants

To assess the functional impact of identified MRPS31 variants, the following experimental approach can be employed.

Objective: To determine if a specific MRPS31 variant affects mitochondrial function.

Materials:

- Human cell line (e.g., HEK293T or a patient-derived fibroblast line).

- CRISPR/Cas9 system for gene editing or siRNA for gene knockdown.
- Expression vectors for wild-type and variant MRPS31.
- Reagents for assessing mitochondrial membrane potential (e.g., TMRE).
- Reagents for measuring cellular oxygen consumption rate (e.g., Seahorse XF Analyzer).
- Antibodies for western blotting of OXPHOS complex subunits.

#### Methodology:

- Cell Line Engineering: Create a cell line with reduced endogenous MRPS31 expression using CRISPR/Cas9 or siRNA.
- Rescue Experiment: Transfect the engineered cells with expression vectors for wild-type MRPS31 or the identified MRPS31 variant.
- Mitochondrial Function Assays:
  - Mitochondrial Membrane Potential: Measure mitochondrial membrane potential using a fluorescent probe like TMRE.
  - Oxygen Consumption Rate (OCR): Assess cellular respiration and mitochondrial function using a Seahorse XF Analyzer.
  - Western Blotting: Analyze the protein levels of mtDNA-encoded OXPHOS subunits to assess mitochondrial translation efficiency.
- Data Analysis: Compare the mitochondrial function of cells expressing the MRPS31 variant to those expressing the wild-type protein.

## Future Directions and Drug Development Implications

The study of MRPS31 and its role in disease is an emerging field. Future research should focus on:



- Large-scale sequencing studies: To identify and validate associations between MRPS31 variants and human diseases.
- Development of animal models: To further investigate the in vivo consequences of MRPS31 mutations.
- Structural studies: To understand how disease-associated variants impact the structure and function of the mitoribosome.

For drug development professionals, understanding the role of MRPS31 in mitochondrial function may open new avenues for therapeutic intervention in diseases with a mitochondrial etiology. Targeting pathways that can compensate for mild mitochondrial defects or developing strategies to enhance the function of a compromised mitoribosome could be potential therapeutic approaches.

## Conclusion

MRPS31 is a critical component of the mitochondrial protein synthesis machinery. While direct evidence linking its genetic variants to specific human diseases is still limited, functional studies in model organisms strongly suggest that pathogenic variants in MRPS31 could contribute to the development of diseases characterized by mitochondrial dysfunction. The experimental frameworks provided in this guide offer a roadmap for future research to elucidate the precise role of MRPS31 in human health and disease, which may ultimately lead to the development of novel therapeutic strategies.

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- To cite this document: BenchChem. [genetic variants of MS31 and disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193136#genetic-variants-of-ms31-and-disease]

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